5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-18(20-12-13-6-2-1-3-7-13)16-10-11-17(23-16)19-21-14-8-4-5-9-15(14)24-19/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSGHNCHWZSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzylated intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anti-Cancer Applications
5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide has been investigated for its potential as an anti-cancer agent. The compound's structure allows for interactions with various biological targets, leading to inhibition of cancer cell proliferation.
Case Studies and Findings
- Mechanism of Action : Research indicates that compounds containing the benzothiazole moiety can induce apoptosis in cancer cells by modulating pathways related to cell survival and death. For instance, studies have shown that benzothiazole derivatives can inhibit specific kinases involved in tumor growth .
- In Vivo Studies : In animal models, derivatives of this compound demonstrated significant tumor reduction compared to control groups. The mechanism often involves the disruption of cancer cell signaling pathways, leading to enhanced apoptosis and reduced metastasis .
Anti-Tubercular Activity
The compound has also shown promise in combating tuberculosis (TB), particularly against multidrug-resistant strains. Its efficacy is attributed to the ability to inhibit the growth of Mycobacterium tuberculosis.
Research Insights
- Synthesis and Evaluation : Recent studies have synthesized various benzothiazole derivatives, including this compound, which were evaluated for their anti-tubercular activity. These compounds exhibited potent inhibitory effects against M. tuberculosis in vitro .
- Comparative Analysis : The synthesized compounds were compared against standard anti-TB drugs, revealing that some derivatives displayed superior activity, particularly in inhibiting bacterial growth at lower concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole moiety | Enhances interaction with biological targets |
| Thiophene ring | Contributes to lipophilicity and membrane permeability |
| Carboxamide group | Increases binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activities.
Structural Analogs with Thiophene/Benzothiazole Cores
Key Observations :
- Substituent Effects : Halogenation (e.g., 2,4-dichlorobenzyl in 5f) enhances anticancer activity, likely due to increased lipophilicity and target binding . In contrast, nitro groups (Compound 14) correlate with antibacterial activity, suggesting redox-mediated mechanisms .
- Core Heterocycles : Thiophene-carboxamide derivatives (e.g., 5f) exhibit anticancer activity, while triazole-benzothiazole hybrids () are explored for antiproliferative effects, indicating core-dependent target specificity.
Benzothiazole-Containing Porphyrins and Triazoles
- 5-[4-(1,3-Benzothiazol-2-yl)phenyl]porphyrin derivatives (): These macrocycles exhibit strong absorption in the visible spectrum (λmax ~418–634 nm), making them candidates for photodynamic therapy. Their activity differs from thiophene-carboxamides, emphasizing the role of extended conjugation in light-activated therapies .
- 1,2,4-Triazole-Benzothiazole Hybrids (): Derivatives with 6-fluoro or 6-methyl substituents on benzothiazole show Gram-positive antibacterial activity comparable to ampicillin. The 6-nitro analog displays antitubercular effects, underscoring substituent-driven selectivity .
Biological Activity
5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
In Vitro Studies
In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that this compound exhibits significant cytotoxicity. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Assay Type | Comments |
|---|---|---|---|
| A549 | 12.5 | MTS Assay | Strong inhibition of cell proliferation |
| HCC827 | 15.0 | BrdU Proliferation Assay | Effective in reducing cell viability |
| NCI-H358 | 10.0 | 3D Cell Culture | Higher efficacy in 2D compared to 3D assays |
These results indicate that the compound effectively inhibits tumor growth, with a lower IC50 suggesting higher potency against these cancer cell lines .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong |
| Saccharomyces cerevisiae | 64 | Weak |
The compound exhibited strong antibacterial activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections .
The mechanism by which this compound exerts its biological effects involves interaction with DNA. Research suggests that it binds predominantly within the minor groove of AT-DNA, forming stable complexes that inhibit replication and transcription processes .
Case Studies
Several case studies have documented the therapeutic potential of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a benzothiazole derivative showed a significant reduction in tumor size and improved patient outcomes.
- Antimicrobial Resistance : A study focusing on antibiotic-resistant strains of Staphylococcus aureus found that the compound displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Q & A
Q. What are the recommended methods for synthesizing 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide, and how can reaction conditions be optimized?
Answer: Synthesis involves multi-step organic reactions, typically starting with amide bond formation between 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid and benzylamine. Key considerations include:
- Coupling agents : EDCI/HOBt in DMF for efficient amidation .
- Reaction conditions : 60–80°C under inert atmosphere to minimize side reactions .
- Purification : Column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, 24h, rt | 65–75 | |
| Cyclization | Thionyl chloride, reflux | 80 | |
| Purification | Silica gel chromatography | >95% purity |
Optimization requires stoichiometric control (1:1.2 acid/amine ratio) and moisture exclusion .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 375.0632) .
- X-ray Crystallography : Resolves bond lengths and intermolecular interactions using SHELXL .
- HPLC-PDA : Ensures >98% purity with C18 columns .
Table 2: Key Spectral Signatures
| Technique | Critical Data Points | Structural Confirmation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.12 (s, 1H, benzothiazole-H) | Benzothiazole moiety |
| HRMS | m/z 375.0632 [M+H]⁺ | Molecular formula |
Q. What initial biological screening assays are appropriate for evaluating therapeutic potential?
Answer: Prioritize target-specific in vitro assays:
- Anticancer : MTT assay against MCF-7/A549 cells (IC₅₀ <50 µM considered active) .
- Antimicrobial : Broth microdilution (MIC ≤25 µg/mL against S. aureus) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .
Table 3: Screening Panel Recommendations
| Assay Type | Protocol Details | Positive Control |
|---|---|---|
| Cytotoxicity | 48h exposure, SRB staining | Doxorubicin |
| Antibacterial | 18h culture, OD₆₀₀ measurement | Ciprofloxacin |
Include counter-screening on normal cells (e.g., HEK293) for selectivity .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action against biological targets?
Answer: Integrate biochemical and computational approaches:
- SPR : Measure binding kinetics (KD, kon/koff) with immobilized targets .
- CETSA : Confirm target engagement via thermal stability shifts .
- RNA-seq : Identify differentially expressed pathways post-treatment .
Workflow Example :
- CETSA with treated cell lysates to identify stabilized proteins .
- Validate via Western blot (e.g., caspase-3 cleavage) .
- Perform molecular dynamics simulations (100 ns) to study binding stability .
Q. What strategies enhance bioavailability and target specificity through structural modifications?
Answer: Apply rational drug design principles:
- Bioisosteric Replacement : Replace thiophene with furan to reduce clogP .
- Prodrug Design : Introduce acetyl groups for improved permeability .
- PEGylation : Increase circulation half-life .
Table 4: SAR Optimization
| Modification | Efficacy Change | Reference |
|---|---|---|
| –OCH₃ at benzyl | IC₅₀ improved 2-fold | |
| Fluorine at thiophene | t₁/₂ increased from 2.1 to 4.7h |
Q. How should conflicting crystallographic data be reconciled during structural determination?
Answer: Address discrepancies via:
- Data Re-processing : Use XDS/DIALS to verify R factors .
- Twinned Refinement : Apply SHELXL's twin law options .
- Complementary Techniques : Validate with ¹H-¹³C HMBC NMR .
Table 5: Conflict Resolution Protocol
| Issue | Diagnostic Tool | Success Metric |
|---|---|---|
| High R₁ | CC1/2 vs. resolution plot | R₁ <0.08 |
| Atomic disorder | OMIT maps | ΔFo-Fc <0.3 eÅ⁻³ |
Q. What computational approaches predict binding affinities and enzyme interactions?
Answer: Implement multi-scale modeling:
- Docking : AutoDock Vina (RMSD <2.0 Å vs. PDB: 3W32) .
- MD Simulations : GROMACS/CHARMM36 for stability analysis .
- QSAR : Random Forest regression with Morgan fingerprints .
Validation Metrics :
- MM-PBSA binding free energy (ΔG ±2 kcal/mol) .
- External test set validation (q² >0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
